Cariporide
Overview
Description
Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). It has been extensively studied for its potential therapeutic applications, particularly in the context of myocardial ischemia-reperfusion injury and cancer treatment . This compound works by inhibiting the sodium-hydrogen exchanger, which plays a crucial role in regulating intracellular pH and ion homeostasis .
Scientific Research Applications
Cariporide has a wide range of scientific research applications:
Chemistry: Used as a tool to study ion exchange mechanisms and pH regulation in cells.
Medicine: Explored for its potential in treating myocardial ischemia-reperfusion injury, cancer, and other conditions involving ion dysregulation
Industry: Utilized in the development of new therapeutic agents targeting ion exchangers.
Mechanism of Action
Target of Action
Cariporide primarily targets and inhibits the Sodium-Hydrogen Exchanger (NHE) isoform 1 . This exchanger is ubiquitously expressed and plays a crucial role in the regulation of pH within the myocardium .
Mode of Action
This compound interacts with its target, the NHE isoform 1, by inhibiting its function . During myocardial ischemia, the activation of NHE leads to an influx of sodium ions. Upon reperfusion, this influx reverses the Sodium-Calcium exchanger, resulting in an overload of intracellular calcium . By inhibiting the NHE1, this compound limits this early influx of sodium, providing a cardioprotective effect upon ischemia/reperfusion .
Biochemical Pathways
This compound affects the biochemical pathways involving the Sodium-Hydrogen Exchanger (NHE) isoform 1 . The inhibition of NHE1 by this compound prevents the accumulation of calcium in the cytosol, reducing infarct size . This action impacts the pathophysiology of myocardial ischemia-reperfusion injury .
Pharmacokinetics
It’s known that this compound is a small molecule and its interaction with the sodium-hydrogen exchanger (nhe) isoform 1 suggests that it can cross cell membranes to reach its target .
Result of Action
The molecular and cellular effects of this compound’s action involve the prevention of calcium accumulation in the myocyte cytosol . This action reduces dysfunction and cell death, thereby reducing the size of myocardial infarcts . In the context of cancer, this compound has been shown to induce apoptosis in resistant breast cancer cells, associated with the intracellular accumulation of doxorubicin .
Action Environment
Environmental factors can influence the action of this compound. For instance, under hypoxic conditions, this compound has been shown to improve left ventricular contraction parameters and recovery to baseline levels within 5 minutes . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as oxygen levels and pH .
Future Directions
Biochemical Analysis
Biochemical Properties
Cariporide plays a crucial role in biochemical reactions by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of intracellular hydrogen ions for extracellular sodium ions, thereby regulating intracellular pH levels. This compound interacts with several biomolecules, including NHE1, which is ubiquitously expressed and involved in pH regulation of the myocardium . By inhibiting NHE1, this compound helps maintain cellular homeostasis and prevents the detrimental effects of pH imbalances.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress cell death caused by oxidative stress . Additionally, it induces apoptosis in cancer cells, such as MCF-7/ADR cells, by promoting caspase-independent apoptosis and decreasing MDR1 expression . This compound’s impact on cellular metabolism includes the regulation of intracellular sodium and calcium levels, which are critical for maintaining cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1). By targeting NHE1, this compound prevents the influx of sodium ions and the subsequent reverse operation of the sodium-calcium exchanger, which would otherwise lead to an overload of intracellular calcium . This inhibition helps maintain intracellular ion homeostasis and protects cells from oxidative stress-induced damage . This compound’s binding interactions with NHE1 are crucial for its cardioprotective and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable and effective in inhibiting NHE1 activity over extended periods . Some side effects, such as drug accumulation and cerebrovascular complications, have been reported . Long-term studies have demonstrated that this compound can significantly improve the sensitivity of cancer cells to chemotherapeutic agents, enhancing tumor growth attenuation and reducing tumor volume .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a rabbit model of myocardial infarction, a dose of 0.3 mg/kg administered intravenously before coronary artery occlusion significantly reduced the size of the infarct . Higher doses of this compound have been associated with toxic effects, including cerebrovascular complications . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate intracellular pH and ion homeostasis. By inhibiting NHE1, this compound affects the exchange of sodium and hydrogen ions, which is crucial for maintaining cellular pH balance . This inhibition also impacts the sodium-calcium exchanger, preventing calcium overload and protecting cells from oxidative stress . This compound’s role in these metabolic pathways underscores its potential as a therapeutic agent for conditions involving pH and ion dysregulation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with NHE1. This interaction facilitates the regulation of intracellular pH and ion homeostasis . This compound’s distribution within tissues is influenced by its ability to inhibit NHE1, which is expressed in various cell types, including myocardial and cancer cells . The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, NHE1, which is located on the plasma membrane of most mammalian cells . This localization is essential for this compound’s function in regulating intracellular pH and ion homeostasis. Additionally, this compound’s interaction with NHE1 may involve specific targeting signals or post-translational modifications that direct it to the plasma membrane . Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cariporide involves several key steps:
Formation of the Benzoylguanidine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate benzoyl derivatives with guanidine.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the benzoylguanidine core using methanesulfonyl chloride under controlled conditions.
Final Purification: The final product is purified using recrystallization techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
Cariporide is unique among NHE1 inhibitors due to its high selectivity and potency. Similar compounds include:
Eniporide: Another NHE1 inhibitor with similar applications but different pharmacokinetic properties.
Amiloride: A less selective inhibitor that also targets other ion channels and exchangers.
This compound’s uniqueness lies in its specific targeting of NHE1, making it a valuable tool for both research and therapeutic applications .
Properties
IUPAC Name |
N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNYAIICFKCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047345 | |
Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size. | |
Record name | Cariporide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
159138-80-4 | |
Record name | Cariporide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159138-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cariporide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariporide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARIPORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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